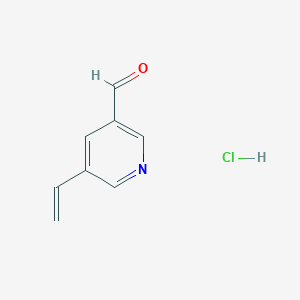

5-Ethenylpyridine-3-carbaldehyde hydrochloride

Description

5-Ethenylpyridine-3-carbaldehyde hydrochloride is a pyridine derivative characterized by an ethenyl group at position 5 and an aldehyde group at position 3 of the pyridine ring, with a hydrochloride counterion. Its molecular formula is C₈H₇NO·HCl (though the base structure is listed as C₈H₇NO in PubChem ). Key structural identifiers include:

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

5-ethenylpyridine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C8H7NO.ClH/c1-2-7-3-8(6-10)5-9-4-7;/h2-6H,1H2;1H |

InChI Key |

CXPUMGYEVZFPDO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CN=C1)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylpyridine-3-carbaldehyde hydrochloride typically involves the reaction of 5-ethenylpyridine with a suitable oxidizing agent to introduce the formyl group at the 3-position of the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylpyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a primary alcohol.

Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions include:

Oxidation: 5-Ethenylpyridine-3-carboxylic acid.

Reduction: 5-Ethenylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Ethenylpyridine-3-carbaldehyde hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethenylpyridine-3-carbaldehyde hydrochloride is not well-documented. its reactivity is primarily attributed to the presence of the formyl and ethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

This compound (CAS 6212-33-5) shares the pyridine-3-carbaldehyde backbone but differs in substituents:

- Molecular Formula: C₈H₈ClNO₂ (vs. C₈H₇NO·HCl for the target compound) .

- Substituents : A chloro group at position 5 and a hydroxyethyl group at position 6, compared to the ethenyl group at position 5 in the target compound .

Table 1: Structural and Functional Comparison

| Property | 5-Ethenylpyridine-3-carbaldehyde Hydrochloride | 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₈H₇NO·HCl | C₈H₈ClNO₂ |

| Key Substituents | Ethenyl (C5), Aldehyde (C3) | Chloro (C5), Hydroxyethyl (C6), Aldehyde (C3) |

| Hydrogen-Bonding Capacity | Low (aldehyde only) | High (aldehyde + hydroxyl) |

| Predicted Reactivity | Electrophilic aldehyde, conjugated ethenyl | Electrophilic aldehyde, nucleophilic hydroxyl |

Key Research Findings and Data Gaps

Predicted Physicochemical Properties

- Collision Cross Section (CCS) : The target compound’s CCS values suggest moderate polarity, with [M+H]⁺ at 125.5 Ų and [M+Na]⁺ at 139.6 Ų . Comparable data for analogs like 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde are unavailable.

- Stability : Hydrochloride salts generally improve stability, but the ethenyl group in the target compound may confer sensitivity to oxidation, unlike the chloro and hydroxyl groups in the analog .

Biological Activity

5-Ethenylpyridine-3-carbaldehyde hydrochloride is a pyridine derivative that has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structure, which features a pyridine ring with an ethenyl group and an aldehyde functional group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence neurotransmitter release, potentially offering therapeutic benefits in neurological disorders .

- Antioxidant Activity : Some studies suggest that pyridine derivatives exhibit significant radical scavenging activities, which can protect cells from oxidative stress .

- Enzyme Inhibition : The aldehyde group may facilitate interactions with enzymes, leading to inhibition or modulation of metabolic pathways.

Efficacy in Biological Systems

Recent studies have highlighted the compound's potential in various biological assays:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits selective cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : Preliminary investigations reveal that this compound possesses antimicrobial properties against specific bacterial strains, suggesting a role in infection control.

Case Studies

A few notable case studies illustrate the compound's biological activity:

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of 5-ethenylpyridine derivatives in models of neurodegeneration, showing promising results in reducing neuronal death and inflammation.

| Study | Findings |

|---|---|

| Neuroprotection | Reduced neuronal death in models of oxidative stress |

| Antimicrobial | Effective against E. coli and S. aureus strains |

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 25 µM |

| Antioxidant | DPPH Scavenging | 70% inhibition at 50 µM |

| Antimicrobial | Agar Diffusion Test | Zone of inhibition: 15 mm (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.